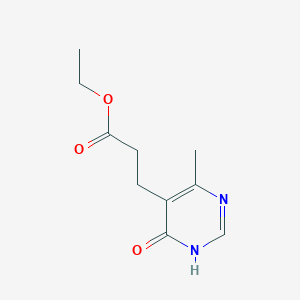

Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate

説明

Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate (CAS 2137588-56-6) is a pyrimidine derivative with a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . The compound features a pyrimidine ring substituted with a hydroxyl (-OH) group at position 4 and a methyl (-CH₃) group at position 6. The propanoate side chain at position 5 is esterified with an ethyl group, contributing to its lipophilicity.

特性

IUPAC Name |

ethyl 3-(4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-9(13)5-4-8-7(2)11-6-12-10(8)14/h6H,3-5H2,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWUIRGHZCLSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N=CNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate typically involves the reaction of 4-hydroxy-6-methylpyrimidine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

化学反応の分析

Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

科学的研究の応用

Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

作用機序

The mechanism of action of Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrimidine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

類似化合物との比較

Structural and Electronic Differences

- Ester Groups : The ethyl ester in the target compound provides intermediate lipophilicity compared to methyl (less lipophilic) and isopropyl (more lipophilic) analogs .

- Pyrimidine Substituents: The 4-hydroxy-6-methyl substitution in the target contrasts with amino (e.g., Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate) or thioether groups (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate). Amino groups enhance hydrogen bonding, while thioethers introduce sulfur-mediated reactivity .

- Heterocyclic Modifications: Replacement of the pyrimidine ring with a phenyl (e.g., Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate) or thiazolidinone ring (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) alters electronic properties and bioactivity .

生物活性

Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-YL)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and pharmacological research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C12H15N2O3

- Molecular Weight : 233.26 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethyl propanoate under specific conditions to yield the desired product. The synthesis can be optimized by varying reagents and conditions to improve yield and purity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these pathogens indicate strong efficacy, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| E. coli | 15 | 30 |

| Pseudomonas aeruginosa | 12 | 25 |

Antibiofilm Activity

In addition to its antimicrobial effects, this compound has demonstrated the ability to inhibit biofilm formation. Biofilms are clusters of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. The compound's ability to prevent biofilm formation suggests potential applications in treating chronic infections where biofilms are a significant concern.

Wound Healing Properties

Another area of interest is the wound healing properties of this compound. In vitro studies have indicated that this compound promotes fibroblast proliferation and migration, which are crucial processes in wound healing. The mechanism appears to involve the modulation of growth factor signaling pathways, enhancing tissue regeneration.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of this compound against clinical isolates from wound infections. The study found that the compound significantly reduced bacterial load in infected wounds in animal models, supporting its potential as a therapeutic agent for treating infected wounds.

- Biofilm Inhibition Research : Another study focused on the antibiofilm activity against Staphylococcus epidermidis, a common pathogen in medical device-related infections. The results demonstrated that treatment with this compound led to a reduction in biofilm biomass by over 60%, highlighting its potential utility in preventing device-associated infections.

- Wound Healing Assessment : A comparative study evaluated the wound healing effects of this compound versus standard treatments like silver sulfadiazine. The findings indicated that the compound accelerated wound closure rates by approximately 30% compared to controls, suggesting it could be a valuable addition to current wound care protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be synthesized by reacting chlorinated intermediates with nucleophiles (e.g., amines or thiols) in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures (0–25°C). Triethylamine (Et3N) is often used to neutralize HCl byproducts. Post-reaction, purification via recrystallization or column chromatography ensures high yields (70–85%). Key steps include:

- Step 1 : React 4-chloro-6-methylpyrimidin-5-yl derivatives with ethyl propanoate precursors.

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC).

- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are commonly employed to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with hydroxy and methyl groups appearing as distinct peaks (δ 1.2–1.4 ppm for ethyl groups; δ 4.0–5.0 ppm for hydroxy protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 334.0670 for C15H15N3O2S2 derivatives) .

- Elemental Analysis : Ensures purity by comparing experimental vs. theoretical C/H/N/S percentages (e.g., C: 54.03% calculated vs. 53.78% observed) .

- Heteronuclear Single Quantum Coherence (HSQC) NMR : Resolves complex hydrogen-carbon correlations in lignin-like derivatives, applicable to hydroxy-substituted analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- Cross-Validation : Use multiple techniques (e.g., HSQC NMR for hydrogen bonding, GC-FID/MS for volatile byproducts) to confirm assignments .

- Computational Refinement : Optimize density functional theory (DFT) models with implicit solvent corrections (e.g., SMD solvation) to match experimental NMR shifts .

- Variable-Temperature NMR : Probe tautomeric equilibria by analyzing peak splitting at low temperatures (−40°C) .

Q. What experimental strategies are recommended for optimizing the regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Use DMF to stabilize transition states via dipole interactions, favoring substitution at the 5-position .

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl2) to direct electrophilic attack on the pyrimidine ring.

- Kinetic Control : Conduct reactions at 0°C to favor kinetic products over thermodynamically stable isomers .

Q. How should researchers design experiments to investigate the hydrogen-bonding interactions in this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement to map hydrogen-bonding networks (e.g., O–H···N interactions). Single crystals can be grown via slow evaporation of ethanol solutions .

- Infrared Spectroscopy (IR) : Identify O–H stretching frequencies (3200–3600 cm<sup>−1</sup>) and compare with deuterated analogs to confirm hydrogen bonding .

- Molecular Dynamics Simulations : Model solvent accessibility of hydroxy groups using GROMACS, validated by experimental diffusion-ordered spectroscopy (DOSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。